- 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligandsBioorganic & Medicinal Chemistry, 2009, 17(7), 2812-2822,
Cas no 935-69-3 (7-Methyl-7H-purin-6-amine)

7-Methyl-7H-purin-6-amine structure
Produktname:7-Methyl-7H-purin-6-amine
7-Methyl-7H-purin-6-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Methyl-7H-purin-6-amine
- 6-AMINO-7-METHYLPURINE
- Adenine, 7-methyl-
- N7-Methyladenine
- 7H-Purin-6-amine, 7-methyl- (9CI)
- 7H-Purin-6-amine,7-methyl-
- 7-methylpurin-6-amine
- 7-Methyladenine
- 7H-Purin-6-amine,7-methyl
- 7-methyl-7H-adenine
- 7-Methyl-7H-purin-6-ylamin
- 7-methyl-7H-purin-6-ylamine
- Adenine,7-methyl
- 7-Methyl-7H-purin-6-amine (ACI)
- Adenine, 7-methyl- (7CI, 8CI)
- NSC 7857
- NSC7857
- 7-methyl-7H-purin-6-amine (ACD/Name 4.0)
- Tox21_202951
- BDBM50240579
- DTXSID9049376
- NCGC00260497-01
- A844638
- NSC-7857
- SCHEMBL26976
- DTXCID6029335
- N-ACETYL-DL-2-AMINO-N-BUTYRICACID
- AKOS006378195
- 935-69-3
- 7H-Purin-6-amine, 7-methyl-
- HCGHYQLFMPXSDU-UHFFFAOYSA-N
- 7-methyl-N7-Methyladenine
- AKOS000320617
- CHEMBL449346
- CHEBI:28921
- MFCD00127790
- W-204088
- TS-00058
- NS00004081
- J-640190
- Q27103966
- CS-0065644
- 7-methyl-7H-purin-6-ylamine (ACD/Name 4.0)
- SY250877
- E78616
- 7-Methyladenine, 97%
- FT-0657514
- CAS-935-69-3
- C02241
- J-800191
- Z1203578068
- 7-Methyl-7H-purin-6-amine #
- EN300-106045
- DB-307392
- 7-Methyl-adenine; 6-Amino-7-methylpurine; 7-Methyladenine; N7-Methyladenine; NSC 7857
- HY-116496
- purine, 6-amino-7-methyl-
-
- MDL: MFCD00127790
- Inchi: 1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)
- InChI-Schlüssel: HCGHYQLFMPXSDU-UHFFFAOYSA-N
- Lächelt: N1C2N=CN(C=2C(N)=NC=1)C
Berechnete Eigenschaften
- Genaue Masse: 149.07000
- Monoisotopenmasse: 149.07
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 150
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 3
- XLogP3: nichts
- Topologische Polaroberfläche: 69.6A^2
Experimentelle Eigenschaften
- Farbe/Form: Weißes oder cremeweißes Pulver
- Dichte: 1.1798 (rough estimate)
- Schmelzpunkt: 346-350 °C
- Siedepunkt: 260.22°C (rough estimate)
- Flammpunkt: 187.2±28.7 °C
- Brechungsindex: 1.8070 (estimate)
- PSA: 69.62000
- LogP: 0.52670
- Löslichkeit: in Wasser auflösen
- Dampfdruck: 0.0±0.9 mmHg at 25°C
7-Methyl-7H-purin-6-amine Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H302-H317-H319
- Warnhinweis: P280-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36-43
- Sicherheitshinweise: S24/25
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Lagern bei 4° C, -4° C ist besser
- Risikophrasen:R22; R43; R36
7-Methyl-7H-purin-6-amine Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
7-Methyl-7H-purin-6-amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-106045-0.05g |
7-methyl-7H-purin-6-amine |
935-69-3 | 95% | 0.05g |
$50.0 | 2023-10-28 | |
Enamine | EN300-106045-0.1g |
7-methyl-7H-purin-6-amine |
935-69-3 | 95% | 0.1g |
$76.0 | 2023-10-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233690-100 mg |
7-Methyladenine, |
935-69-3 | 100MG |
¥1,166.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M850060-1g |
7-Methyladenine |
935-69-3 | 98% | 1g |
¥5,038.00 | 2022-09-01 | |
Enamine | EN300-106045-10.0g |
7-methyl-7H-purin-6-amine |
935-69-3 | 95% | 10.0g |
$1637.0 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 666548-100MG |
7-Methyl-7H-purin-6-amine |
935-69-3 | 100mg |
¥2510.06 | 2023-11-30 | ||
TRC | M314605-10mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 10mg |
$92.00 | 2023-05-17 | ||
TRC | M314605-100mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 100mg |
$479.00 | 2023-05-17 | ||
Chemenu | CM138642-1g |
7-Methyl-7H-purin-6-amine |
935-69-3 | 95% | 1g |
$445 | 2021-08-05 | |
Ambeed | A574718-100mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 98% | 100mg |
$80.0 | 2025-02-21 |
7-Methyl-7H-purin-6-amine Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Electrophilic amination of adenines. Formation and characteristics of N-aminoadeninesNucleosides & Nucleotides, 1996, 15(1-3), 219-33,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Purines. LXI. An attempted synthesis of 2'-deoxy-7-methyladenosine: glycosidic hydrolyses of the N6-methoxy derivative and 2'-deoxy-Nx-methyladenosinesChemical & Pharmaceutical Bulletin, 1994, 42(3), 495-9,
Synthetic Routes 4
Reaktionsbedingungen
Referenz
- Methylation of nucleic acid-bases with trimethyl phosphateJournal of Organic Chemistry, 1976, 41(23), 3691-6,
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Reaktionsbedingungen
Referenz
- Novel one-step synthesis of pyrimidines and condensed pyrimidinesTetrahedron Letters, 1970, (11), 861-4,
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
Referenz
- 8-(2-Furyl)adenine derivatives as A2A adenosine receptor ligandsEuropean Journal of Medicinal Chemistry, 2013, 70, 525-535,
Synthetic Routes 10
Reaktionsbedingungen
Referenz
- Nucleoside and DNA Adducts from N-NitrosotolazolineChemical Research in Toxicology, 2008, 21(2), 319-329,
Synthetic Routes 11
Reaktionsbedingungen
Referenz
- The prominent effect of N6-acyl groups on the reactivity of 9-substituted adenines: a new method for the chemical modification of adeninesJournal of Chemical Research, 1984, (12), 388-9,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Toluene
Referenz
- A general and convenient synthesis of 7-alkyladenines from adenine by regioselective alkylation utilizing blocking/deblocking at the 3-positionChemical & Pharmaceutical Bulletin, 1986, 34(5), 2037-43,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Solvents: Water
Referenz
- Purines. XLII. Synthesis and glycosidic hydrolysis of 7-alkyladenosines leading to an alternative synthesis of 7-alkyladeninesChemical & Pharmaceutical Bulletin, 1990, 38(7), 1886-91,
Synthetic Routes 14
Reaktionsbedingungen
Referenz
- Synthesis and glycosidic bond cleavage of 7-methyl- and 7-ethyladenosines: an alternative synthesis of 7-alkyladeninesHeterocycles, 1982, 17, 117-23,
7-Methyl-7H-purin-6-amine Raw materials
- Formamide
- Perchlorate (8CI,9CI)
- 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium
- N-Methylformamide
- 6H-Purin-6-imine, 3,7-dihydro-7-methyl-3-(phenylmethyl)-
- Adenine
- 6-Chloro-7-methylpurine
7-Methyl-7H-purin-6-amine Preparation Products
7-Methyl-7H-purin-6-amine Verwandte Literatur
-
Lesley R. Rutledge,Holly F. Durst,Stacey D. Wetmore Phys. Chem. Chem. Phys. 2008 10 2801
-
K. Laamiri,G. A. Garcia,L. Nahon,A. Ben Houria,R. Feifel,M. Hochlaf Phys. Chem. Chem. Phys. 2022 24 3523
-
3. 400. The constitution of the purine nucleosides. Part V. Adenine thiomethylpentosideRoderick Falconer,J. Masson Gulland J. Chem. Soc. 1937 1912
-
4. 365. The constitution of purine nucleosides. Part IX. CrotonosideRoderick Falconer,J. Masson Gulland,Leonard F. Story J. Chem. Soc. 1939 1784
-
5. 2??Theoretical studies of hydrogen bonding
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Säuren/Ester
- anderer Chemische Reagenzien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Imidazopyrimidine 6-Aminopurine
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Imidazopyrimidine Purine und Purinderivate 6-Aminopurine
935-69-3 (7-Methyl-7H-purin-6-amine) Verwandte Produkte
- 700-00-5(6-Amino-9-methylpurine(9-Methyl Adenine))
- 130859-46-0(9-Methyl Adenine-d3)
- 110953-39-4(3-Methyladenine-d)
- 5142-23-4(3-Methyladenine)
- 2034534-13-7(2-(4-chlorophenoxy)-N-{5-(furan-3-yl)pyridin-3-ylmethyl}acetamide)
- 2457245-94-0(PI3K/Akt/mTOR-IN-3)
- 1316220-37-7(4-[(1-Methyl-1H-imidazol-2-yl)methyl]piperidine)
- 54090-34-5(2-(2-Phenylethoxy)benzoyl chloride)
- 1805646-67-6(Methyl 3-chloromethyl-6-cyano-2-(trifluoromethyl)phenylacetate)
- 156113-75-6(3-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:935-69-3)7-Methyl-7H-purin-6-amine

Reinheit:99%
Menge:1g
Preis ($):455.0